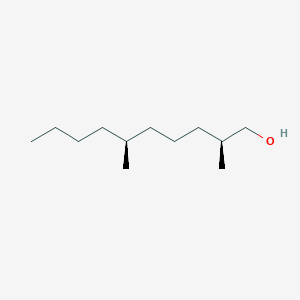
(2S,6S)-2,6-Dimethyldecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-2,6-Dimethyldecan-1-OL is an organic compound with the molecular formula C12H26O It is a chiral alcohol, meaning it has two enantiomers, which are mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyldecan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the use of Grignard reagents, where the corresponding alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then reacted with an aldehyde to produce the alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of ketones using alcohol dehydrogenases or ketoreductases can provide high yields of the desired enantiomer. This method is preferred due to its efficiency and the ability to produce the compound in an environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6S)-2,6-Dimethyldecan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form the corresponding ketone.
Reduction: Reduction of the ketone back to the alcohol can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Major Products Formed
The major products formed from these reactions include the corresponding ketone, alkyl chloride, and other substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
(2S,6S)-2,6-Dimethyldecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which (2S,6S)-2,6-Dimethyldecan-1-OL exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzymatic activity and cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,6R)-2,6-Dimethyldecan-1-OL
- (2S,6S)-2,6-Dimethylpiperidine hydrochloride
- (2S,6S)-2,6-Diaminoheptanedioate
Uniqueness
(2S,6S)-2,6-Dimethyldecan-1-OL is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomers and other similar compounds. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research.
Propiedades
Número CAS |
647035-21-0 |
|---|---|
Fórmula molecular |
C12H26O |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
(2S,6S)-2,6-dimethyldecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-7-11(2)8-6-9-12(3)10-13/h11-13H,4-10H2,1-3H3/t11-,12-/m0/s1 |
Clave InChI |
RUEFUQTUVBKNTH-RYUDHWBXSA-N |
SMILES isomérico |
CCCC[C@H](C)CCC[C@H](C)CO |
SMILES canónico |
CCCCC(C)CCCC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)
![N-[(E)-Aminomethylidene]methanethioamide](/img/structure/B12599189.png)

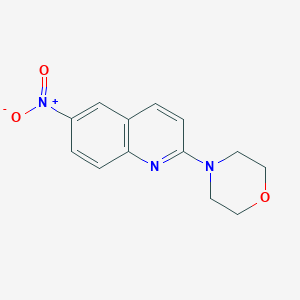
![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)

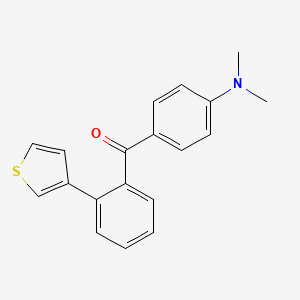
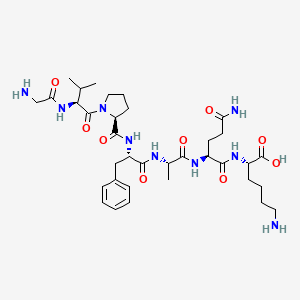
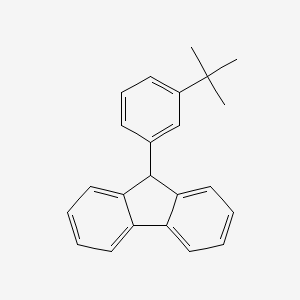
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)

![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)

